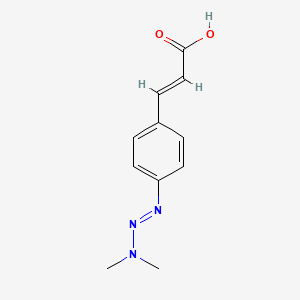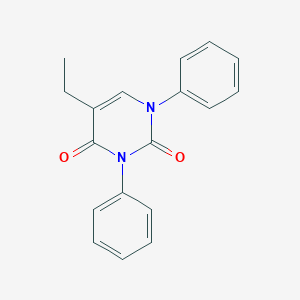
1-Bromo-9-tert-butoxycyclonona-1,5-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-9-tert-butoxycyclonona-1,5-diene is a chemical compound known for its unique structure and reactivity It belongs to the class of brominated dienes, which are compounds containing two double bonds and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene can be synthesized through several methods. One common approach involves the bromination of 9-tert-butoxycyclonona-1,5-diene using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-9-tert-butoxycyclonona-1,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction Reactions: Reduction of the double bonds can be achieved using hydrogenation catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products:
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Production of epoxides or hydroxylated compounds.
Reduction: Saturated hydrocarbons or partially reduced intermediates.
Scientific Research Applications
1-Bromo-9-tert-butoxycyclonona-1,5-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of novel polymers and materials with specific properties.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Biological Studies: Utilized in the study of biochemical pathways and mechanisms due to its reactivity and functional group versatility.
Mechanism of Action
The mechanism by which 1-Bromo-9-tert-butoxycyclonona-1,5-diene exerts its effects involves its ability to participate in various chemical reactions. The bromine atom and double bonds make it a versatile intermediate in organic synthesis. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of diverse products. Its reactivity is influenced by the electronic and steric effects of the tert-butoxy group, which can stabilize or destabilize reaction intermediates.
Comparison with Similar Compounds
1-Bromo-9-(tert-butyldimethylsilyloxy)nonane: Another brominated compound with a similar structure but different functional groups.
9-Bromo-1-nonanol: A brominated alcohol with different reactivity and applications.
tert-Butyldimethylsilyl chloride: A silylating agent used in organic synthesis.
Uniqueness: 1-Bromo-9-tert-butoxycyclonona-1,5-diene is unique due to the presence of both a bromine atom and a tert-butoxy group, which confer distinct reactivity and stability. This combination allows for selective transformations and the synthesis of complex molecules that may not be achievable with other similar compounds.
Properties
CAS No. |
60996-45-4 |
|---|---|
Molecular Formula |
C13H21BrO |
Molecular Weight |
273.21 g/mol |
IUPAC Name |
1-bromo-9-[(2-methylpropan-2-yl)oxy]cyclonona-1,5-diene |
InChI |
InChI=1S/C13H21BrO/c1-13(2,3)15-12-10-8-6-4-5-7-9-11(12)14/h4,6,9,12H,5,7-8,10H2,1-3H3 |
InChI Key |
WXOSHELXGBQWDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1CCC=CCCC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(4-Methoxyphenyl)methylidene]pyrrolidin-1-ium](/img/structure/B14599598.png)

![1-Methoxy-3-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14599614.png)
![Methanone, phenyl(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-](/img/structure/B14599620.png)




![2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]-5-methylphenol](/img/structure/B14599645.png)
![2-{(E)-[2,4,6-Tris(4-methylanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14599657.png)
